molecular formula C13H17NO B7843293 1-Tert-butyl-4-(2-isocyanatoethyl)benzene

1-Tert-butyl-4-(2-isocyanatoethyl)benzene

Cat. No.: B7843293
M. Wt: 203.28 g/mol
InChI Key: PAVOLNYMSATEDV-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-(2-isocyanatoethyl)benzene is an organic compound characterized by the presence of a tert-butyl group attached to a benzene ring, with an isocyanatoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 1-Tert-butyl-4-(2-isocyanatoethyl)benzene typically involves large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-4-(2-isocyanatoethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form urea derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.

Major Products:

    Oxidation: Oxidized derivatives of the benzene ring.

    Reduction: Amines and related compounds.

    Substitution: Urea derivatives and other substituted products.

Scientific Research Applications

1-Tert-butyl-4-(2-isocyanatoethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-4-(2-isocyanatoethyl)benzene involves its reactivity with nucleophiles due to the presence of the isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

    1-Tert-butyl-4-(2-aminoethyl)benzene: Similar structure but with an amino group instead of an isocyanate group.

    1-Tert-butyl-4-(2-hydroxyethyl)benzene: Contains a hydroxy group instead of an isocyanate group.

    1-Tert-butyl-4-(2-chloroethyl)benzene: Features a chloro group in place of the isocyanate group.

Uniqueness: 1-Tert-butyl-4-(2-isocyanatoethyl)benzene is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential for forming a wide range of derivatives. The tert-butyl group also contributes to its steric properties, affecting its behavior in chemical reactions.

Properties

IUPAC Name

1-tert-butyl-4-(2-isocyanatoethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-13(2,3)12-6-4-11(5-7-12)8-9-14-10-15/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVOLNYMSATEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCN=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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